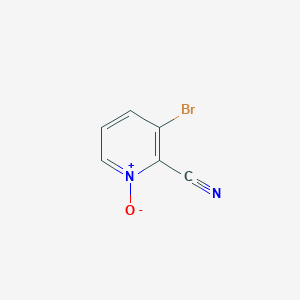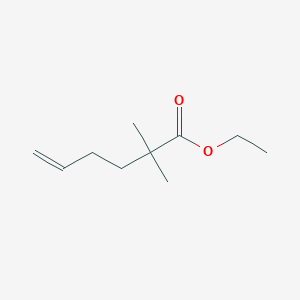
6-oxo-1H-pyridine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-1H-pyridine-2-carbonyl chloride is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a chloride substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-oxo-1H-pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base, followed by chlorination . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of 6-hydroxypicolinic acid chloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.
Reduction: 6-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.
Comparison with Similar Compounds
Picolinic Acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 6-oxo-1H-pyridine-2-carbonyl chloride is unique due to the presence of both a hydroxyl group and a chloride substituent, which confer distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9) |
InChI Key |
JVKDJRVRHMTWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)


